6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one
CAS No.: 335032-38-7
Cat. No.: VC2069866
Molecular Formula: C7H5BrN2O2
Molecular Weight: 229.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 335032-38-7 |
|---|---|
| Molecular Formula | C7H5BrN2O2 |
| Molecular Weight | 229.03 g/mol |
| IUPAC Name | 6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one |
| Standard InChI | InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11) |
| Standard InChI Key | UQKSYBHWHOLZKA-UHFFFAOYSA-N |
| SMILES | C1C2=C(NC(=O)O1)N=CC(=C2)Br |
| Canonical SMILES | C1C2=C(NC(=O)O1)N=CC(=C2)Br |
Introduction
Chemical Properties
Structural Characteristics
6-Bromo-1H-pyrido[2,3-D] oxazin-2(4H)-one possesses a bicyclic structure consisting of a pyridine ring fused to an oxazine ring. The specific fusion pattern, denoted by [2,3-D], distinguishes this compound from related pyrido-oxazine derivatives. The presence of a bromine atom at the sixth position of the pyridine ring significantly influences the compound's electronic properties and reactivity.
Physical Properties
The physical and chemical properties of 6-Bromo-1H-pyrido[2,3-D] oxazin-2(4H)-one are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 335032-38-7 |
| Molecular Formula | C₇H₅BrN₂O₂ |
| Molecular Weight | 229.03 g/mol |
| Appearance | Not specified in available data |
| Solubility | Not specified in available data |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
The molecular weight of 229.03 g/mol indicates a relatively small molecule, which may be advantageous for drug development considering factors such as membrane permeability and bioavailability. The presence of the bromine atom contributes significantly to this molecular weight and influences the compound's lipophilicity.
Synthesis Methods
The synthesis of 6-Bromo-1H-pyrido[2,3-D] oxazin-2(4H)-one involves several chemical approaches, with bromination of suitable precursors and cyclization reactions being prominent methods. These synthetic routes require specific reaction conditions that facilitate the formation of the desired bicyclic structure.
One potential synthetic approach may involve the preparation of the non-brominated parent compound (1H-pyrido[2,3-d] oxazin-2(4H)-one) followed by regioselective bromination at the 6-position. The parent compound synthesis typically involves the cyclization of appropriate precursors, such as reactions between 2-aminopyridine derivatives and suitable reagents to form the oxazine ring.
The specific conditions for bromination would need to be carefully controlled to ensure selectivity for the desired position. Factors such as temperature, solvent choice, and catalyst systems play crucial roles in determining the success and efficiency of these synthetic procedures. Industrial production methods for this compound would likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Biological Activity
Mechanism of Action
The primary biological activity of 6-Bromo-1H-pyrido[2,3-D] oxazin-2(4H)-one appears to be its interaction with fibroblast growth factor receptors (FGFRs). This class of compounds can bind to the tyrosine kinase domain of these receptors, inhibiting the process of autophosphorylation. This inhibition prevents the activation of downstream signaling pathways, particularly the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.
The specific molecular interactions between the compound and the receptor binding site are facilitated by its unique structural features. The bromine atom at the sixth position likely plays a significant role in these interactions, potentially enhancing binding affinity or specificity. The heterocyclic nitrogen and oxygen atoms can form hydrogen bonds with amino acid residues in the receptor binding pocket, contributing to the stability of the compound-receptor complex.
Research Applications
6-Bromo-1H-pyrido[2,3-D] oxazin-2(4H)-one has several applications in scientific research, particularly in the development of new therapeutic agents. Its ability to target specific biological pathways makes it an attractive compound for medicinal chemistry studies.
In structure-activity relationship (SAR) studies, this compound can serve as a valuable starting point for the design of more potent and selective FGFR inhibitors. By modifying various positions of the core structure, researchers can explore the effects of different substituents on binding affinity, selectivity, and pharmacokinetic properties.
The compound may also be used as a molecular probe to study the biology of FGFR signaling in normal and disease states. Such studies can provide valuable insights into the role of these receptors in cancer development and progression, potentially identifying new therapeutic targets or approaches.
Comparison with Similar Compounds
Several compounds structurally related to 6-Bromo-1H-pyrido[2,3-D] oxazin-2(4H)-one have been reported in the literature. Table 2 presents a comparison of this compound with some of these related structures.
These compounds share similar molecular weights and formulas but differ in their ring fusion patterns and potential biological activities . These structural variations significantly influence their pharmacological profiles and applications. For instance, while all these compounds may interact with similar biological targets due to their common heterocyclic nature, the specific binding modes and affinities likely differ based on their structural arrangements.
Future Perspectives
The continued investigation of 6-Bromo-1H-pyrido[2,3-D] oxazin-2(4H)-one and its derivatives presents several promising avenues for future research. The compound's documented interaction with FGFRs positions it as a potential lead structure for the development of novel anticancer agents. Further optimization of its structure could yield compounds with enhanced potency, selectivity, and drug-like properties.
Additionally, exploring the activity of this compound against other kinases and biological targets could reveal new applications beyond cancer therapy. The potential antimicrobial properties of related compounds suggest that 6-Bromo-1H-pyrido[2,3-D] oxazin-2(4H)-one might also be effective against certain pathogens, opening up possibilities for its use in treating infectious diseases.
Advancements in synthetic methods for producing this compound and its derivatives more efficiently and sustainably would also be valuable for facilitating larger-scale production and further biological studies. Development of structure-based design approaches, guided by detailed understanding of the compound's binding mode with its targets, could accelerate the discovery of improved analogs.
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